2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide - 868230-40-4

2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Catalog Number: EVT-3154027
CAS Number: 868230-40-4
Molecular Formula: C16H13BrN2O2S
Molecular Weight: 377.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c)

Compound Description: This compound is a quinoline–benzimidazole hybrid containing a triazole-methyl-phenoxy linker. It demonstrated antiproliferative activity against various cancer cell lines, including lymphoma (HuT78), leukemia (Hut78, THP-1, and HL-60), and carcinoma (HeLa and CaCo-2) cell lines. []

Relevance: While structurally distinct from 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, this compound highlights the exploration of heterocyclic scaffolds, particularly those incorporating benzimidazole and quinoline moieties, for antiproliferative activity. This suggests that modifications to the core structure of 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, potentially incorporating such heterocycles, could be explored for modulating biological activity. []

2-(3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (10e)

Compound Description: This compound is another example of a quinoline–benzimidazole hybrid with a triazole-methyl-phenoxy linker, exhibiting structural similarities to 7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c). It also showed antiproliferative effects against similar cancer cell lines, including lymphoma cells. []

Relevance: Similar to 9c, this compound emphasizes the potential of quinoline and benzimidazole containing structures as anticancer agents. The presence of a bromine atom in both 10e and 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, albeit at different positions, hints at the potential role of halogen substituents in influencing biological activity within these classes of compounds. []

2-{4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (14e)

Compound Description: This quinoline–benzimidazole hybrid, structurally related to 9c and 10e, demonstrated potent and selective inhibition of lymphoma cell growth in vitro. Computational studies indicated strong binding affinity to the TAO2 kinase domain. []

Relevance: The potent antiproliferative activity and kinase inhibitory activity of 14e, combined with its structural similarity to 9c and 10e, further supports the exploration of similar heterocyclic systems, including modifications to 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, as potential anticancer agents. []

2-{3-bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (15e)

Compound Description: Closely related to 14e, this compound incorporates a bromine atom in its structure. It also exhibited antiproliferative activity against lymphoma cells. []

Relevance: The structural similarity between 15e and 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, specifically the presence of a bromine substituent on a phenyl ring connected to a heterocyclic core, suggests that exploring the effects of bromine substitution at various positions within the scaffold of 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide could be valuable in understanding its structure-activity relationship. []

(2S,3S,4R,5R)-5-(6-(((7-bromo-2-(dimethylamino)-4-((3-methylisoxazol-5-yl)methoxy)benzo[d]oxazol-5-yl)methyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide

Compound Description: This complex molecule is a selective A3 adenosine receptor agonist designed for potential use in treating cardiac ischemia. It was synthesized from a modified adenosine and a benzoxazole amine fragment. []

Relevance: Although structurally different from 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, the presence of a bromo-substituted benzoxazole moiety in this A3 agonist highlights the potential for using halogenated heterocycles, similar to the benzothiazole core in 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, for developing biologically active compounds. []

N-[3-(trifluoromethyl)phenyl]piperazine HCl

Compound Description: This compound was used in research investigating the role of dopamine receptors in yawning behavior. While not structurally related to 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, it falls under the broad category of substituted benzamides, sharing a core structure with the target compound. []

Relevance: This compound highlights the use of substituted benzamides in studying neurological processes and potentially modulating receptor activity. This suggests that exploring the pharmacological profile of 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, particularly its interactions with receptors or enzymes involved in neurological pathways, could be of interest. []

Properties

CAS Number

868230-40-4

Product Name

2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

IUPAC Name

2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C16H13BrN2O2S

Molecular Weight

377.26

InChI

InChI=1S/C16H13BrN2O2S/c1-9-7-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-5-3-4-6-11(10)17/h3-8H,1-2H3,(H,18,19,20)

InChI Key

CQOMMBRJCVCSIP-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.